Titanium(4+) 2-(dimethylamino)ethanolate

説明

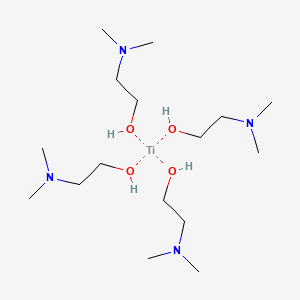

Structure

3D Structure of Parent

特性

CAS番号 |

92469-33-5 |

|---|---|

分子式 |

C16H44N4O4Ti |

分子量 |

404.41 g/mol |

IUPAC名 |

2-(dimethylamino)ethanol;titanium |

InChI |

InChI=1S/4C4H11NO.Ti/c4*1-5(2)3-4-6;/h4*6H,3-4H2,1-2H3; |

InChIキー |

CEECBFPZGQQOPA-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCO.CN(C)CCO.CN(C)CCO.CN(C)CCO.[Ti] |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 2-(ジメチルアミノ)エタノールチタン(4+)は、四塩化チタンと2-(ジメチルアミノ)エタノールの反応によって合成できます。反応は通常、四塩化チタンの加水分解を防ぐために不活性雰囲気下で行われます。反応は次のように表すことができます。

TiCl4+4C4H11NO→Ti(C4H11NO)4+4HCl

工業的製造方法: 工業的な環境では、2-(ジメチルアミノ)エタノールチタン(4+)の製造は、制御された温度と圧力条件下で、四塩化チタンを2-(ジメチルアミノ)エタノールの溶液に徐々に添加する大型反応器で行われます。その後、反応混合物を蒸留または結晶化により精製して目的の生成物を得ます。

化学反応の分析

科学研究への応用

2-(ジメチルアミノ)エタノールチタン(4+)は、次のような科学研究にいくつかの用途があります。

化学: チタンベースの触媒や材料の合成のための前駆体として使用されます。

生物学: 生物学的イメージングにおける潜在的な用途と、造影剤としての用途が研究されています。

医学: 薬物送達システムにおける潜在的な用途と、抗がん剤としての用途について研究が進められています。

産業: 高性能コーティング、接着剤、複合材料の製造に使用されています。

科学的研究の応用

Titanium(4+) 2-(dimethylamino)ethanolate has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.

Biology: It is studied for its potential use in biological imaging and as a contrast agent.

Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.

Industry: It is used in the production of high-performance coatings, adhesives, and composites.

作用機序

類似の化合物との比較

類似の化合物:

- イソプロポキシチタン(4+)

- ブトキシチタン(4+)

- エトキシチタン(4+)

比較: 2-(ジメチルアミノ)エタノールチタン(4+)は、ジメチルアミノ基の存在によりユニークです。ジメチルアミノ基は、他のチタンアルコキシドと比較して、異なる反応性と溶解性特性を提供します。そのため、これらの特性が有利となる特定の用途に特に有用です。

類似化合物との比較

- Titanium(4+) isopropoxide

- Titanium(4+) butoxide

- Titanium(4+) ethoxide

Comparison: Titanium(4+) 2-(dimethylamino)ethanolate is unique due to the presence of dimethylamino groups, which provide different reactivity and solubility properties compared to other titanium alkoxides. This makes it particularly useful in specific applications where these properties are advantageous.

生物活性

Titanium(4+) 2-(dimethylamino)ethanolate is a coordination compound characterized by its tetravalent titanium center coordinated with two dimethylaminoethanol ligands. This compound has garnered attention in recent years due to its significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C₆H₁₅N₁O₂Ti

- Molecular Weight : Approximately 400.387 g/mol

- Coordination : The titanium center can form stable complexes with various ligands, enhancing its reactivity and potential applications.

The structure of this compound allows it to engage in redox reactions, which are pivotal in both catalytic processes and biological interactions.

The biological activity of this compound is primarily attributed to its ability to coordinate with biological molecules. This coordination can facilitate various mechanisms:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells, which ultimately results in cell death .

- Cytotoxicity : Research indicates that this compound has varying levels of cytotoxicity depending on the concentration and exposure time. For example, in studies involving Caco-2 human colon carcinoma cells, the uptake and cytotoxic effects were monitored, revealing that while higher concentrations increased cytotoxicity, the interaction appeared to be reversible over extended exposure times .

Applications in Drug Delivery

This compound is being explored for its potential use in drug delivery systems:

- Drug Coordination : The ability of this compound to form stable complexes with therapeutic agents enhances their solubility and bioavailability, making it a promising candidate for targeted drug delivery.

- Biological Imaging : Its coordination properties also lend themselves to applications in biological imaging, where it may serve as a contrast agent due to its stability and interaction with biological tissues.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other titanium compounds is useful:

| Compound | Antibacterial Activity | Cytotoxicity Level | Application Focus |

|---|---|---|---|

| Titanium(4+) Ethoxide | Moderate | Low | Coatings, catalysts |

| Titanium(4+) Butoxide | Low | Moderate | Polymer synthesis |

| This compound | High | Variable | Drug delivery, imaging |

Case Studies

- Antibacterial Efficacy : In a study evaluating the antibacterial properties of this compound against E. coli and S. aureus, it was found that even at low concentrations (2 wt%), the compound exhibited effective bactericidal activity, reducing microbial counts by over 99% .

- Cytotoxic Effects on Caco-2 Cells : A detailed investigation into the cytotoxicity of various titanium complexes revealed that this compound had a significant impact on cell viability at specific concentrations over time. The study indicated that while initial uptake was high, prolonged exposure led to decreased retention of titanium within the cells, suggesting a complex interaction mechanism .

Q & A

Q. What are the optimal synthetic conditions for Titanium(4+) 2-(dimethylamino)ethanolate, and how does inert atmosphere technique influence yield and purity?

Methodological Answer: Synthesis typically involves ligand exchange reactions under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. For example, titanium(IV) alkoxide precursors (e.g., titanium tetraethoxide) can react with 2-(dimethylamino)ethanol in anhydrous solvents like toluene or hexane. Key steps include:

- Schlenk techniques for handling air-sensitive reagents .

- Reaction time : Stirring for 12–24 hours to ensure complete ligand substitution .

- Purification : Vacuum distillation or crystallization from solvent mixtures (e.g., dichloromethane/n-hexane) to isolate the product .

Inert atmospheres are critical to avoid side reactions (e.g., hydrolysis to TiO₂), which degrade purity. Yield optimization often requires stoichiometric control of ligands and precursors.

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify ligand environments and confirm substitution patterns. For example, dimethylamino protons appear as singlets near δ 2.2–2.5 ppm .

- Infrared (IR) Spectroscopy : Stretching frequencies for Ti–O (600–700 cm⁻¹) and N–CH₃ (2800–3000 cm⁻¹) validate coordination .

- X-ray Crystallography : Resolves molecular geometry (e.g., octahedral vs. tetrahedral coordination) and bond lengths (Ti–O ≈ 1.8–2.0 Å) .

- Chromatography : HPLC or GC-MS monitors purity, with retention times calibrated against known standards .

Q. What are the key considerations for handling and storing this compound to prevent hydrolysis or decomposition?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at temperatures below 25°C. Moisture exposure leads to rapid hydrolysis, forming titanium oxides .

- Solvent Compatibility : Use anhydrous solvents (e.g., THF, toluene) for reactions.

- Handling : Conduct manipulations in gloveboxes or Schlenk lines to exclude air and moisture .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or coordination behavior of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Models electronic structure to predict ligand substitution kinetics or redox potentials. For example, dimethylamino groups increase electron density at Ti, enhancing Lewis acidity .

- Molecular Docking : Screens interactions with substrates (e.g., in polymerization catalysts), identifying steric/electronic effects of the ligand architecture .

- Comparative Studies : Benchmark computational results against experimental data (e.g., XRD bond lengths) to validate accuracy .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound derivatives?

Methodological Answer:

- Multi-Technique Validation : Combine NMR with XPS (X-ray photoelectron spectroscopy) to confirm oxidation states or EXAFS (Extended X-ray Absorption Fine Structure) for local coordination .

- Isotopic Labeling : Use deuterated ligands to simplify overlapping NMR signals .

- Dynamic Light Scattering (DLS) : Detect aggregation states that may obscure spectral interpretations .

Q. How does the ligand architecture of this compound influence its catalytic activity compared to other titanium alkoxides?

Methodological Answer:

- Steric Effects : Bulky dimethylamino groups hinder substrate access, reducing catalytic turnover in polymerization but enhancing selectivity in asymmetric synthesis .

- Electronic Effects : The strong σ-donor ability of dimethylamino ligands increases Ti’s electrophilicity, accelerating substrate activation in esterification or epoxidation .

- Comparative Kinetic Studies : Monitor reaction rates (e.g., via in-situ IR) for Ti(IV) alkoxides with varying ligands .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound under varying pH conditions?

Methodological Answer:

- pH-Dependent Hydrolysis : Use stopped-flow spectroscopy to track hydrolysis rates. Acidic conditions (pH < 3) favor rapid Ti–O bond cleavage, while neutral/basic conditions stabilize oligomeric species .

- Activation Energy Calculations : Arrhenius plots derived from temperature-dependent kinetic studies reveal transition states and solvent effects .

- Byproduct Analysis : LC-MS identifies hydrolysis products (e.g., TiO₂ nanoparticles or dimethylaminoethanol), informing degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。